
2-(Tetrahydrofuran-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tetrahydrofuran-2-yl)ethanol is an organic compound with the molecular formula C6H12O2. It is a colorless to pale yellow liquid that is soluble in water and various organic solvents. This compound is known for its stability under standard conditions and its versatility in chemical synthesis and industrial applications .
Mécanisme D'action
Target of Action
It’s known that this compound is an important raw material for the preparation of furan-based compounds .
Mode of Action
The mode of action of 2-(Tetrahydrofuran-2-yl)ethanol involves its conversion to 2-methyl tetrahydrofuran (2-MTHF) through a process of ring-opening and ring-closing . This process is facilitated by a catalyst, Ag–CeOx/MCM-41, synthesized by the impregnation method . The presence of the Ce4+/Ce3+ redox pair and Ag NPs (Ag0) on the surface of the Ag–CeOx/MCM-41 catalyst is crucial for this transformation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of 2-MTHF from furfural derivatives . The selective oxidation of this compound to 2-MTHF is a key step in these pathways .
Pharmacokinetics
It’s known that this compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
The result of the action of this compound is the production of 2-MTHF . This compound has various applications, including use as a biomass fuel additive, a green solvent, and an organic intermediate . In terms of drug synthesis, it can also be used as a chemical intermediate .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure . The reaction conditions for the conversion of this compound to 2-MTHF were found to be optimal at 150 °C and 4 MPa O2 pressure . The compound should be stored in a cool, dry place, away from light for stability .
Analyse Biochimique
Biochemical Properties
It is known to be a stable compound under normal conditions . It is soluble in water and can mix with various organic solvents .
Temporal Effects in Laboratory Settings
2-(Tetrahydrofuran-2-yl)ethanol is known to be stable under normal conditions . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Tetrahydrofuran-2-yl)ethanol can be synthesized through several methods. One common method involves the catalytic hydrogenation of 2-(Tetrahydrofuran-2-yl)acetaldehyde using palladium on activated charcoal as a catalyst in the presence of hydrogen gas. The reaction is typically carried out in methanol at room temperature .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of furfural derivatives. This process is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tetrahydrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(Tetrahydrofuran-2-yl)acetaldehyde.
Reduction: It can be reduced to form 2-(Tetrahydrofuran-2-yl)methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
Oxidation: 2-(Tetrahydrofuran-2-yl)acetaldehyde.
Reduction: 2-(Tetrahydrofuran-2-yl)methanol.
Substitution: Various alkyl and acyl derivatives.
Applications De Recherche Scientifique
2-(Tetrahydrofuran-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates.
Industry: It is used in the production of polymers, dyes, and surfactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofurfuryl alcohol: Similar in structure but lacks the ethyl group.
2-(Tetrahydrofuran-2-yl)methanol: Similar but with a methanol group instead of an ethanol group.
2-(Tetrahydrofuran-2-yl)acetaldehyde: Similar but with an aldehyde group instead of an alcohol group.
Uniqueness
2-(Tetrahydrofuran-2-yl)ethanol is unique due to its combination of a tetrahydrofuran ring and an ethanol group, which provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .
Propriétés
IUPAC Name |
2-(oxolan-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-3-6-2-1-5-8-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAJYRVEBULFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2S)-2-[(4-tert-butylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2885466.png)

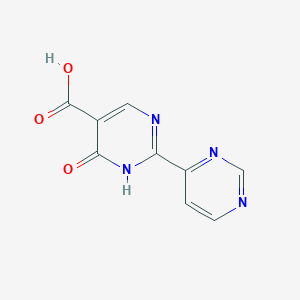
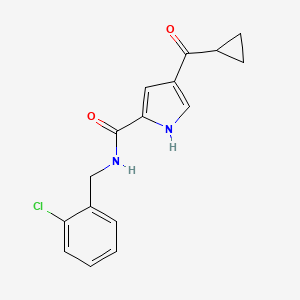
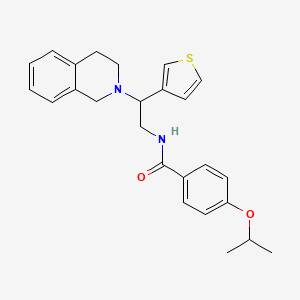
![3,4-dimethoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2885476.png)
![3-{5-[6-(4-bromophenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2885477.png)
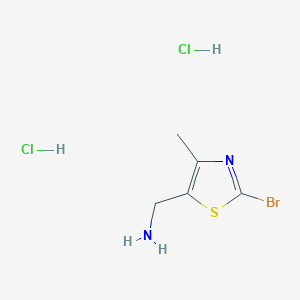
![N-[(4-fluorophenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2885479.png)
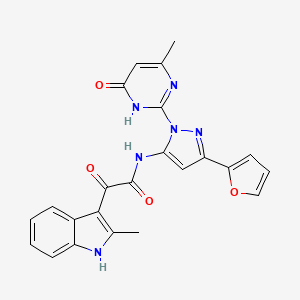
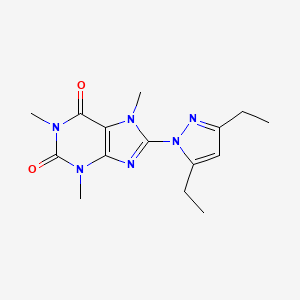
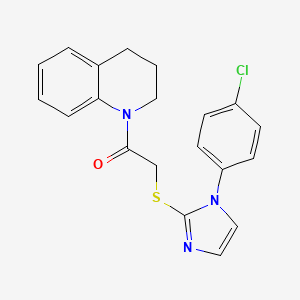
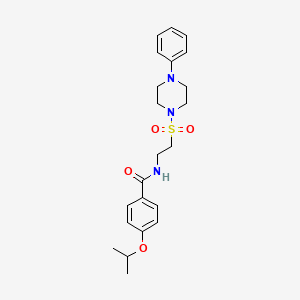
![4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2885488.png)
